Methyl isonicotinimidate

CAS No.: 35451-46-8

Cat. No.: VC3802457

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35451-46-8 |

|---|---|

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | methyl pyridine-4-carboximidate |

| Standard InChI | InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 |

| Standard InChI Key | NJHSZWGAZDIXPZ-UHFFFAOYSA-N |

| SMILES | COC(=N)C1=CC=NC=C1 |

| Canonical SMILES | COC(=N)C1=CC=NC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

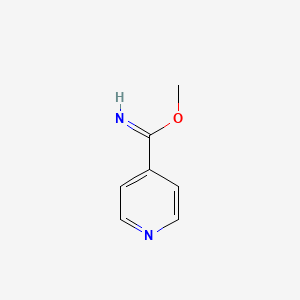

Methyl isonicotinimidate belongs to the class of pyridinecarboximidates, featuring a pyridine ring substituted at the 4-position with a methoxyimidate group. Its IUPAC name, methyl pyridine-4-carboximidate, reflects this arrangement. The compound’s structure is defined by the connectivity at the para position of the pyridine ring, distinguishing it from ester derivatives like methyl isonicotinate .

Table 1: Key Identifiers of Methyl Isonicotinimidate

| Property | Value |

|---|---|

| CAS Number | 35451-46-8 |

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| InChIKey | NJHSZWGAZDIXPZ-UHFFFAOYSA-N |

| SMILES Notation | COC(=N)C1=CC=NC=C1 |

| Synonyms | 4-Pyridinecarboximidic acid methyl ester; Methyl pyridine-4-carboximidate |

The planar pyridine ring contributes to aromatic stability, while the imidate group introduces polarity and reactivity, enabling participation in nucleophilic substitution and condensation reactions .

Synthesis and Reaction Conditions

Hypothetical Synthesis Route

-

Starting Material: 4-Cyanopyridine (pyridine-4-carbonitrile).

-

Reaction with Methanol: Under HCl catalysis, 4-cyanopyridine reacts with methanol to form the imidate intermediate.

-

Isolation: Neutralization and purification yield methyl isonicotinimidate.

This proposed mechanism aligns with general imidate synthesis principles but requires experimental validation .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Prediction |

|---|---|

| LogP (Partition Coefficient) | ~0.5 (moderate lipophilicity) |

| Water Solubility | Low (<1 mg/mL) |

| Stability | Hydrolytically sensitive |

The imidate group’s susceptibility to hydrolysis in aqueous or acidic environments necessitates anhydrous storage conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume